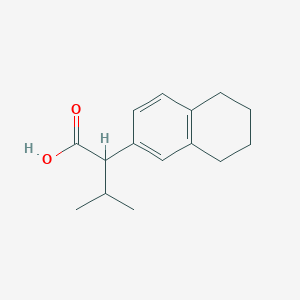![molecular formula C13H20N4O2S B253950 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AC1PQZJG, and it has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of AC1PQZJG is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
AC1PQZJG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. AC1PQZJG has also been shown to inhibit the replication of certain viruses. In addition, AC1PQZJG has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AC1PQZJG has several advantages for lab experiments. It is easy to synthesize, and it has a high purity. AC1PQZJG has also been shown to have a low toxicity, making it safe for use in lab experiments. However, one limitation of AC1PQZJG is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of AC1PQZJG. One direction is to further investigate its potential use in the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, future studies could focus on the development of derivatives of AC1PQZJG with improved properties, such as increased selectivity and potency. Overall, AC1PQZJG has significant potential for a wide range of scientific research applications, and further studies are needed to fully understand its therapeutic potential.
Métodos De Síntesis
AC1PQZJG can be synthesized through various methods. One of the most common methods involves the reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with potassium thioacetate and 6-amino-2,4-dihydroxypyrimidine in the presence of a base. This method yields AC1PQZJG with a purity of over 95%.
Aplicaciones Científicas De Investigación
AC1PQZJG has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that AC1PQZJG inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AC1PQZJG has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
Propiedades
Fórmula molecular |
C13H20N4O2S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C13H20N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h7,9H,2-6,8H2,1H3,(H3,14,15,16,18) |
Clave InChI |
WVGUGXPADFGOCA-UHFFFAOYSA-N |
SMILES isomérico |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
SMILES canónico |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)
![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
